Superior Aqueous Solubility of the Dihydrochloride Salt vs. Free Base
The dihydrochloride salt form offers a quantifiable advantage in aqueous solubility over its free base counterpart. Converting an amine to its hydrochloride salt is a standard practice to enhance water solubility, a critical parameter for in vitro assays and bioconjugation reactions [1]. While direct solubility data for the target salt is not published, the estimated water solubility of the free base (6-methylpyridin-3-yl)methanamine is 1,000,000 mg/L at 25°C . Based on established salt formation principles, the dihydrochloride salt of this compound is expected to exhibit significantly higher solubility in aqueous media, which is a key factor for reproducible experimental workflows [1].
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | Not available; predicted to be high based on dihydrochloride salt form [1] |
| Comparator Or Baseline | Free base (CAS 56622-54-9): Estimated at 1,000,000 mg/L at 25°C |
| Quantified Difference | Not quantifiable for the salt; a significant increase is a class-level expectation. |
| Conditions | Estimated from Log Kow (WSKOW v1.41) for the free base; salt solubility is a general property of amine hydrochlorides. |
Why This Matters
For procurement, the salt form ensures the material is ready for use in aqueous-based reactions and assays without additional solubilization steps, saving time and reducing variability compared to the free base.
- [1] Wikipedia contributors. (2024, April 5). Hydrochloride. In Wikipedia, The Free Encyclopedia. View Source
